REACTION_CXSMILES
|
Cl[C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(N(CC)CC)C.[CH3:22][O:23][CH:24]([O:27][CH3:28])[CH2:25][NH2:26]>C1COCC1>[CH3:22][O:23][CH:24]([O:27][CH3:28])[CH2:25][NH:26][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CONCENTRATION
|
Details
|
the suspension was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography (silica gel, 0% to 10% ethyl acetate in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |